(r)-2-Hydroxypropanenitrile, also known as (2R)-2-hydroxypropanenitrile, is an organic compound with the molecular formula and a molecular weight of 71.08 g/mol. It features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a propan-2-ol backbone, making it a type of hydroxynitrile. The compound exhibits chirality due to the presence of a stereogenic center at the second carbon atom, resulting in two enantiomers: (r)- and (s)-2-hydroxypropanenitrile. This compound is notable for its role in organic synthesis and its potential biological activities.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Several methods exist for synthesizing (r)-2-hydroxypropanenitrile:
These methods underscore the compound's relevance in both laboratory and industrial settings.
(r)-2-Hydroxypropanenitrile finds various applications across multiple fields:
Its multifunctional nature makes it valuable in both research and commercial applications.
(r)-2-Hydroxypropanenitrile shares structural similarities with several other compounds, particularly hydroxynitriles and related nitriles. Here are some comparable compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxybutanenitrile | Similar hydroxyl and nitrile functional groups | Longer carbon chain compared to propanenitrile |
| 2-Hydroxy-2-methylpropanenitrile | Contains an additional methyl group at the second carbon | Increased steric hindrance affecting reactivity |
| Ethanolamine | Contains both amino and hydroxyl functional groups | Amino group provides different reactivity profile |
| Acetone cyanohydrin | Direct product from acetone and hydrogen cyanide | Lacks chirality; simpler structure |
The uniqueness of (r)-2-hydroxypropanenitrile lies in its specific chiral configuration, which can influence its reactivity and interactions compared to non-chiral or differently substituted compounds.